Cas no 19054-28-5 (Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-)

Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-
- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid >=95% (LC/MS-UV)
- 2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid, >=95% (LC/MS-UV)
- MLS000877037
- cid_16745395
- DTXSID201245924
- 2-Acetyl-3-hydroxy-5-methoxybenzeneacetic acid
- O-methylcurvulinic acid
- NCGC00169887-01
- AKOS040740087
- 2-(2-acetyl-3-hydroxy-5-methoxy-phenyl)acetic acid
- BRD-K18632160-001-01-9
- ACon0_001031
- ACon1_002394
- 2-(2-acetyl-3-hydroxy-5-methoxyphenyl)acetic acid
- NS00097109
- CHEMBL1399010
- 19054-28-5
- BDBM82881
- 2-(2-ethanoyl-5-methoxy-3-oxidanyl-phenyl)ethanoic acid
- Mono-O-methylcurvulinic acid
- SMR000440654
- MEGxm0_000054
- CHEBI:217022
-
- MDL: MFCD27967593
- インチ: 1S/C11H12O5/c1-6(12)11-7(4-10(14)15)3-8(16-2)5-9(11)13/h3,5,13H,4H2,1-2H3,(H,14,15)
- InChIKey: UYUOIPIOTPMHKV-UHFFFAOYSA-N
- ほほえんだ: C1(CC(O)=O)=CC(OC)=CC(O)=C1C(C)=O
計算された属性
- せいみつぶんしりょう: 224.06847348g/mol
- どういたいしつりょう: 224.06847348g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 83.8Ų
Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A463946-1mg |
Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- |
19054-28-5 | ≥95%(LC/MS-UV) | 1mg |
¥4560.90 | 2023-09-04 | |
AN HUI ZE SHENG Technology Co., Ltd. | SMB00520-1mg |
19054-28-5 | ≥95%(LC/MS-UV) | 1mg |
¥7139.89 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00520-1MG |
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid |
19054-28-5 | 1mg |
¥7139.89 | 2023-09-13 |
Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- 関連文献
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1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy-に関する追加情報
Benzeneacetic Acid, 2-Acetyl-3-Hydroxy-5-Methoxy- (CAS No. 19054-28-5): An Overview of Its Structure, Properties, and Applications
Benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- (CAS No. 19054-28-5) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with an acetyl group, a hydroxyl group, and a methoxy group. These functional groups contribute to its diverse chemical properties and potential applications in various scientific and industrial contexts.
The molecular formula of benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- is C11H12O4, and its molecular weight is approximately 208.21 g/mol. The compound is typically a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and methanol. Its melting point ranges from 167 to 169°C, making it suitable for various synthetic and analytical procedures.
In recent years, the study of benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- has been enriched by advancements in computational chemistry and spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its structural characteristics and conformational behavior. These techniques have also facilitated the identification of potential impurities and degradation products, which is crucial for ensuring the purity and stability of the compound in pharmaceutical applications.
The biological activity of benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- has been a focal point of numerous research studies. Preliminary investigations have suggested that this compound exhibits antioxidant properties, which may be attributed to the presence of the hydroxyl group. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Furthermore, benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- has shown promise in anti-inflammatory studies. In vitro experiments using human cell lines have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest potential therapeutic applications in managing inflammatory diseases like arthritis and inflammatory bowel disease (IBD).
In the realm of drug discovery, benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- serves as a valuable starting material for the synthesis of more complex molecules with enhanced biological activities. Derivatives of this compound have been explored for their anti-cancer properties, with some showing selective cytotoxicity against specific cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a derivative of benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- exhibited significant anti-proliferative effects on breast cancer cells while sparing normal cells.
The environmental impact of benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- has also been evaluated to ensure its safe use in industrial processes. Studies have shown that it degrades readily under natural conditions and does not accumulate in the environment. This characteristic makes it an environmentally friendly option for various applications.
In conclusion, benzeneacetic acid, 2-acetyl-3-hydroxy-5-methoxy- (CAS No. 19054-28-5) is a multifunctional compound with a wide range of potential applications in chemistry, biochemistry, and pharmaceutical research. Its unique structural features contribute to its diverse chemical properties and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, making it an exciting area of study for scientists and researchers worldwide.
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